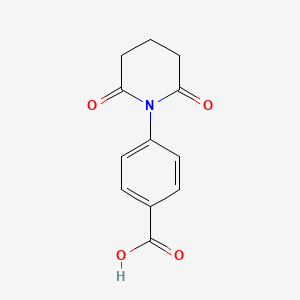
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring substituted with chloromethyl, methyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-methylbenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process may involve distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(azidomethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane, while oxidation with potassium permanganate would yield this compound-5-carboxylic acid.
Scientific Research Applications
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving dioxolane derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The dioxolane ring can interact with enzymes and receptors, influencing their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
- 4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-oxathiole
Uniqueness
4-(Chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds like oxazoles and oxathioles, the dioxolane ring offers different steric and electronic environments, leading to distinct reactivity and applications .
Properties
CAS No. |
3418-20-0 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-2-(4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO2/c1-9-3-5-10(6-4-9)12(2)14-8-11(7-13)15-12/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
CJHIJQSTQLRGBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(OCC(O2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


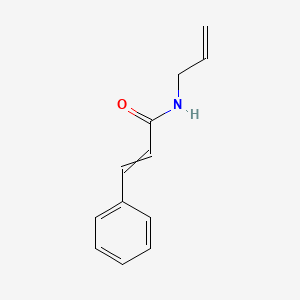
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
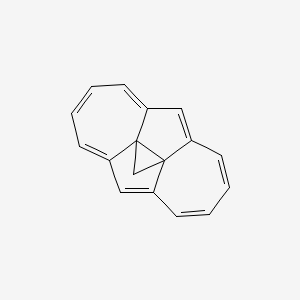
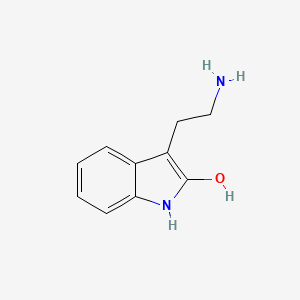
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
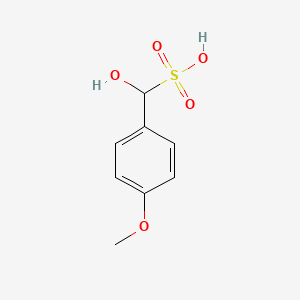
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
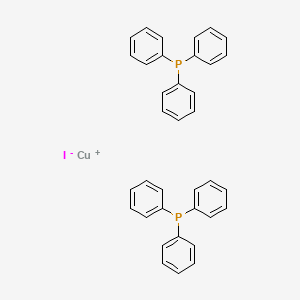
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)
